![molecular formula C17H19F3N6O B2689156 (4,5,6,7-tetrahydro-1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034441-33-1](/img/structure/B2689156.png)
(4,5,6,7-tetrahydro-1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4,5,6,7-tetrahydro-1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazoles, has been reported in the literature . The synthesis typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .Molecular Structure Analysis
The molecular structure of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazol-3-ylmethylamine, has been analyzed . The InChI code for this compound is 1S/C8H13N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-5,9H2,(H,10,11) and the InChI key is UNDOPZXTORKIIL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazol-3-ylmethylamine, have been reported . This compound has a molecular weight of 151.21, and it is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Indazoles have attracted attention as potential anti-inflammatory agents. Researchers have synthesized and screened various indazole derivatives for their anti-inflammatory potential. Notably:
- 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole (Compound 2) demonstrated high anti-inflammatory activity with minimal ulcerogenic potential .
- 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazoles (Compound 4) exhibited good antinociceptive activity .
- 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine (ITB, Compound 5) acted as a novel inhibitor of cyclo-oxygenase-2 (COX-2), potentially useful in osteoarthritis treatment .
Antimicrobial Activities
The compound’s derivatives have shown promising antimicrobial effects:
- Compound 3f exhibited strong antibacterial activity against Staphylococcus aureus strains and good antifungal activity .
- Other derivatives (3a-e and 3j) also displayed antifungal activity against various pathogens .
Potential HNE Inhibitors
The 1,5,6,7-tetrahydro-4H-indazol-4-one core has been explored as a basis for potent human neutrophil elastase (HNE) inhibitors. These inhibitors could be valuable in treating diseases involving excessive HNE activity .
Safety and Hazards
The safety and hazards of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazol-3-ylmethylamine, have been documented . It has been classified with the GHS05 and GHS07 pictograms, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
Indazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that indazole derivatives interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
Indazole derivatives are known to affect a variety of pathways, leading to diverse biological activities .
Result of Action
Indazole derivatives have been found to have diverse biological activities .
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O/c18-17(19,20)13-9-14(22-10-21-13)25-5-7-26(8-6-25)16(27)15-11-3-1-2-4-12(11)23-24-15/h9-10H,1-8H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCVUJBRIOVGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5,6,7-tetrahydro-1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.